
4-Methyl-2-(phenylethynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a phenylethynyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylethynyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4-Methyl-2-(phenylethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted pyridines
科学研究应用
4-Methyl-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-Methyl-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
6-Methyl-2-phenylethynyl-pyridine: Similar structure but with the methyl group at the sixth position.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Contains additional functional groups, leading to different chemical properties
Uniqueness: 4-Methyl-2-(phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-methyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3 |
InChI 键 |
KYNCWWUJOAPSAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
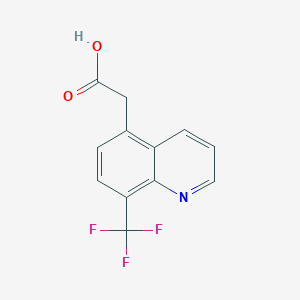
![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
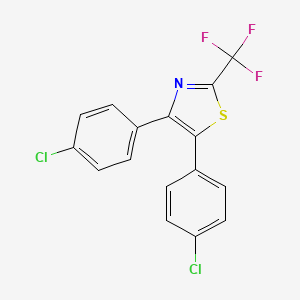
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)
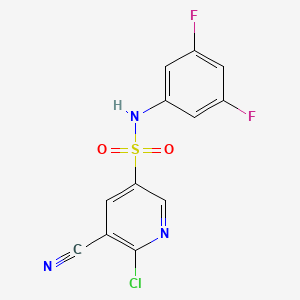
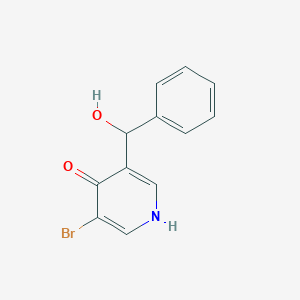
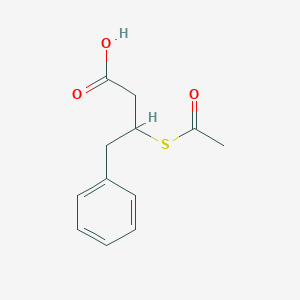
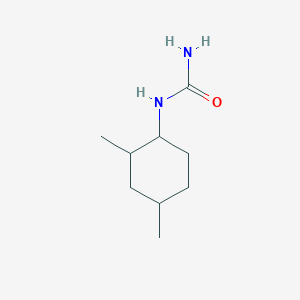
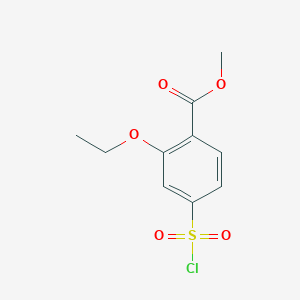
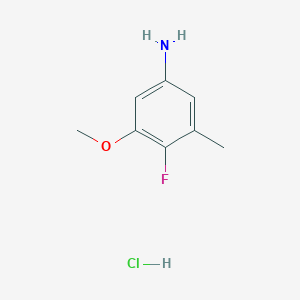
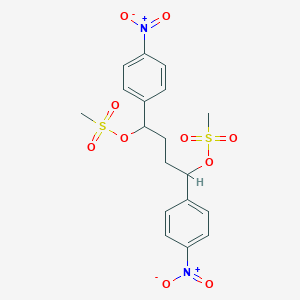
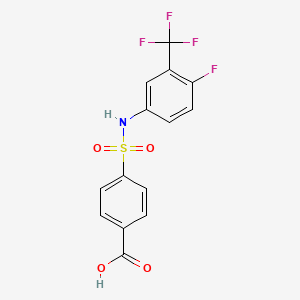
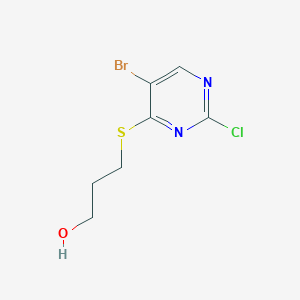
![Ethyl 3-({[4-(bromomethyl)phenyl]sulfonyl}amino)propionate](/img/structure/B8309593.png)
